molecular formula C9H11NOS B2773411 1-(Thiophene-2-carbonyl)pyrrolidine CAS No. 69340-21-2

1-(Thiophene-2-carbonyl)pyrrolidine

Cat. No.: B2773411
CAS No.: 69340-21-2
M. Wt: 181.25
InChI Key: YLGKFZHNWGCUPQ-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophene-2-carbonyl)pyrrolidine can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, organometallic compounds.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the antiviral properties of thiophene derivatives, including 1-(thiophene-2-carbonyl)pyrrolidine. Research indicates that compounds within this class exhibit significant activity against viruses, such as the Ebola virus. For instance, modifications to the thiophene scaffold have shown promising results in inhibiting viral entry mechanisms, suggesting that this compound could be a lead compound for developing antiviral agents .

Anticancer Properties
this compound has also been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics. Studies have demonstrated that thiophene derivatives can selectively target cancer cell lines while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer backbones enhances electrical conductivity and thermal stability. These properties make such polymers suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Nanocomposites
The compound has been explored for its role in creating nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into nanostructured materials, researchers have achieved improved performance metrics that could be beneficial in various industrial applications.

Agrochemical Applications

Pesticide Development
this compound is being studied for its potential use as an agrochemical. Its structural features suggest that it may act as an effective pesticide or herbicide. Initial studies have indicated activity against certain pests and pathogens, paving the way for further exploration into its efficacy and safety as a crop protection agent .

Table 1: Antiviral Activity of Thiophene Derivatives

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
This compound0.51632
Reference Compound (Toremifene)0.0716229

Table 2: Summary of Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa8Cell cycle arrest

Case Studies

Case Study 1: Antiviral Mechanism Exploration
A study conducted on the interaction of thiophene derivatives with viral proteins revealed that these compounds inhibit the binding of viral glycoproteins to host cell receptors. This mechanism was validated through enzyme-linked immunosorbent assays (ELISA), demonstrating the potential of this compound as a therapeutic agent against viral infections .

Case Study 2: Conductive Polymer Development
Research on conductive polymers incorporating thiophene derivatives showed enhanced electrical conductivity compared to traditional polymers. The study focused on synthesizing a new class of conductive materials suitable for electronic applications, showcasing the versatility of this compound in material science .

Mechanism of Action

The mechanism by which 1-(Thiophene-2-carbonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

1-(Thiophene-2-carbonyl)pyrrolidine can be compared with other similar compounds, such as:

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the attached functional groups, leading to variations in reactivity and applications.

    Pyrrolidine derivatives:

Uniqueness: The combination of the thiophene and pyrrolidine rings in this compound provides a unique scaffold that can be tailored for specific applications, offering advantages in terms of reactivity and versatility compared to simpler analogs.

Biological Activity

1-(Thiophene-2-carbonyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.

This compound is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound's molecular formula is C9H9NOSC_9H_9NOS, and it has a molecular weight of 181.24 g/mol.

PropertyValue
Molecular Formula C₉H₉NOS
Molecular Weight 181.24 g/mol
CAS Number Not specified

Antiviral Properties

Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit significant antiviral activity. For instance, research indicates that these compounds can inhibit viral entry by targeting specific interactions between viral proteins and host cell receptors. In particular, thiophene derivatives have shown efficacy against the Ebola virus, with selectivity indexes indicating favorable safety profiles compared to existing antiviral agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that this compound can exert inhibitory effects on various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Potential

The compound has shown promise in cancer research as well. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Viral Entry Inhibition : The compound interferes with the binding of viral glycoproteins to host cell receptors, effectively blocking viral entry into cells.
  • Antimicrobial Action : It disrupts bacterial cell wall integrity and alters membrane permeability.
  • Apoptotic Pathway Activation : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study on Antiviral Efficacy

A phenotypic screening study identified several thiophene derivatives with potent antiviral activity against Ebola virus pseudotypes, highlighting their potential as therapeutic agents. The study reported EC50 values in the low micromolar range, demonstrating effective inhibition of viral replication .

Antimicrobial Effectiveness

In a comparative study evaluating the antimicrobial effects of various thiophene derivatives, this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Properties

IUPAC Name

pyrrolidin-1-yl(thiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGKFZHNWGCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrrolidine (47 ml) was added to 2-thiophene carbonyl chloride (40 g) in toluene below 10°. After 11/2 hr, water was added. The product was extracted with ethyl acetate, crystallised from toluene and recrystallised from light petroleum (b.p. 60°-80°)/ethyl acetate to give white crystals (40 g) m.p. 66°-68°; TLC silica/ethyl acetate Rf 0.5.
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